molecular formula C5H8NaO5 B12404805 CID 168006838

CID 168006838

Cat. No.: B12404805
M. Wt: 176.07 g/mol
InChI Key: BSQWVXVOUGONKH-JFGXUQBHSA-N
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Description

CID 168006838 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

CID 168006838 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 168006838 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Medicine: It may be used in the development of new pharmaceuticals or therapeutic agents.

Comparison with Similar Compounds

CID 168006838 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can help in understanding the distinct features and potential advantages of this compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and development can unlock new possibilities for its use and contribute to advancements in these fields.

Properties

Molecular Formula

C5H8NaO5

Molecular Weight

176.07 g/mol

InChI

InChI=1S/C5H8O5.Na/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/i1+1,2+1,3+1,4+1,5+1;

InChI Key

BSQWVXVOUGONKH-JFGXUQBHSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)O.[Na]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)O.[Na]

Origin of Product

United States

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